molecular formula C6H6O7 B167337 Oxalosuccinic acid CAS No. 1948-82-9

Oxalosuccinic acid

Cat. No. B167337
CAS RN: 1948-82-9
M. Wt: 190.11 g/mol
InChI Key: UFSCUAXLTRFIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalosuccinic acid (OSA) is a dicarboxylic acid that is synthesized from oxaloacetic acid. It is a key intermediate in the tricarboxylic acid cycle, which is an important metabolic pathway in all living organisms. OSA has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

1. Role in Iron Metabolism Regulation

Oxalomalate, a derivative of oxalosuccinic acid, impacts the RNA-binding activity of iron-regulatory proteins (IRPs). These IRPs control the expression of proteins involved in iron metabolism. The study by Festa et al. (2000) demonstrated that oxalomalate can significantly decrease the binding activity of IRP1 and IRP2, providing insights into the complex regulation of iron metabolism.

2. Involvement in the Tricarboxylic Acid Cycle

Oxalosuccinic acid plays a crucial role in the tricarboxylic acid cycle (TCA cycle), a central metabolic pathway. Kornberg and Pricer (1951) in their work outlined the biological conversion of d-isocitric to a-ketoglutaric acid, involving oxalosuccinic acid as an intermediate (Kornberg & Pricer, 1951).

3. Cytochemical Applications

The ability of oxalosuccinic acid to form a unique red crystalline precipitate with alizarine red S was utilized in a cytochemical test developed by Kass (1977) to identify the presence of oxalosuccinic acid in human leukocytes. This technique also indirectly indicated the site of isocitric dehydrogenase (Kass, 1977).

4. Effect on Cellular Growth and Differentiation

Oxalomalate, a form of oxalosuccinic acid, was shown to influence the growth and differentiation of pre-adipocytes, as well as fatty acid and protein synthesis in a study by Festa, Pietropaolo, and Ruffo (2002) (Festa, Pietropaolo & Ruffo, 2002).

5. Use in Metabolic Engineering

Recent research has highlighted the use of oxalosuccinic acid in metabolic engineering. For example, the study by Ahn, Jang, and Lee (2016) discusses the use of genetically modified microorganisms for succinic acid production, a process involving intermediates like oxalosuccinic acid (Ahn, Jang & Lee, 2016).

properties

CAS RN

1948-82-9

Product Name

Oxalosuccinic acid

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

1-oxopropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)

InChI Key

UFSCUAXLTRFIDC-UHFFFAOYSA-N

SMILES

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O

Other CAS RN

1948-82-9

physical_description

Solid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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